molecular formula C6H8N2O2S B2518734 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid CAS No. 1215998-67-6

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid

Cat. No.: B2518734
CAS No.: 1215998-67-6
M. Wt: 172.2
InChI Key: DODKJRFNHKSMCT-UHFFFAOYSA-N
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Description

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 2-position, a methylsulfanyl group at the 4-position, and a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methyl-4-methylsulfanylpyrazole with a suitable carboxylating agent under controlled conditions. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like methanol or water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary but often include modulation of enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-methylsulfanylpyrazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

    4-Methylsulfanylpyrazole-3-carboxylic acid: Lacks the methyl group at the 2-position, which can influence its chemical properties.

Uniqueness

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is unique due to the combination of its substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-4-methylsulfanylpyrazole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C6H8N2O2S
  • Molecular Weight : 172.20 g/mol
  • IUPAC Name : 2-methyl-4-(methylsulfanyl)-1H-pyrazole-3-carboxylic acid

This compound belongs to the pyrazole family, which is known for its diverse biological activities including anti-inflammatory, analgesic, and antimicrobial effects.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It is believed to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in protecting against cellular damage and may have implications in aging and various diseases.

Anti-inflammatory Effects

Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. By modulating pathways involved in inflammation, it may provide therapeutic benefits in conditions such as arthritis and other inflammatory diseases.

In Vivo Studies

  • Study on Mice : A study conducted on mice demonstrated that administration of this compound led to a significant reduction in markers of inflammation and oxidative stress. The compound was effective in reducing symptoms associated with induced inflammatory responses .
  • Cell Culture Experiments : In vitro studies using human cell lines indicated that the compound inhibited the activation of NF-kB, a key transcription factor involved in inflammatory responses. This suggests a potential mechanism for its anti-inflammatory effects .

Comparative Analysis with Other Compounds

The following table summarizes the biological activities of this compound compared to other pyrazole derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityCytotoxicity
This compoundHighModerateLow
CH-223191 (related pyrazole)ModerateHighModerate
Other pyrazolesVariableVariableVariable

Applications in Medicine

Given its biological activities, this compound holds promise for development into therapeutic agents for:

  • Chronic Inflammatory Diseases : Potential use in conditions like rheumatoid arthritis.
  • Oxidative Stress-related Disorders : Could be beneficial in managing diseases linked to oxidative damage.

Properties

IUPAC Name

2-methyl-4-methylsulfanylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-5(6(9)10)4(11-2)3-7-8/h3H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODKJRFNHKSMCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)SC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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